![molecular formula C19H17N7O3 B10952342 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952342.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole and pyrimidine ring system, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of 3(5)-aminopyrazoles with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while nucleophilic substitution could introduce various functional groups into the pyrazole or pyrimidine rings .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)acetamide
- N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, along with the nitrophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H17N7O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H17N7O3/c1-12-14(11-24(2)23-12)9-21-19(27)16-10-22-25-17(6-7-20-18(16)25)13-4-3-5-15(8-13)26(28)29/h3-8,10-11H,9H2,1-2H3,(H,21,27) |
InChI Key |
LNEGQYHIUZAXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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